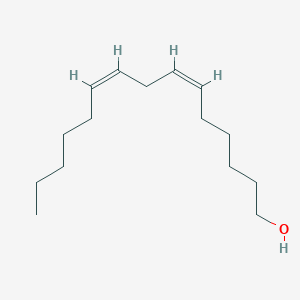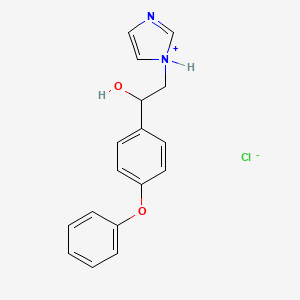![molecular formula C10H18O2 B14437145 2-Methyl-1,4-dioxaspiro[4.6]undecane CAS No. 75603-54-2](/img/structure/B14437145.png)
2-Methyl-1,4-dioxaspiro[4.6]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique spirocyclic structure, which consists of a dioxane ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method involves the use of diethyl 3-oxopentanedioate, pentane-2,4-dione, and acetone N,N-dimethylhydrazone as starting materials . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the spiroketal ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-Methyl-1,4-dioxaspiro[4.6]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving spiroketals.
作用机制
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Similar Compounds
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: This compound has a similar spiroketal structure but with different substituents, leading to variations in its chemical and biological properties.
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another spiroketal with a different ring size and substitution pattern, used in similar applications.
Uniqueness
2-Methyl-1,4-dioxaspiro[4.6]undecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
属性
CAS 编号 |
75603-54-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-methyl-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-8-11-10(12-9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
InChI 键 |
HLPLELDLISEMIA-UHFFFAOYSA-N |
规范 SMILES |
CC1COC2(O1)CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
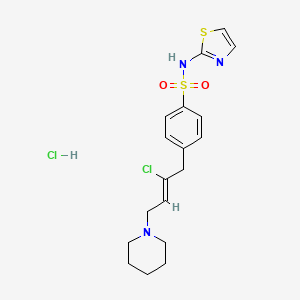
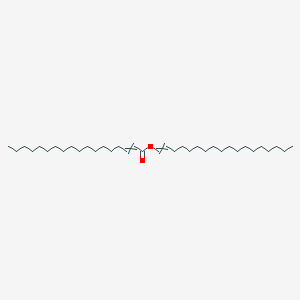

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

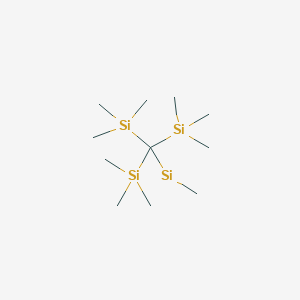


![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
